molecular formula C19H15ClN4O3S B12134243 1-(4-chlorophenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione

1-(4-chlorophenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione

Cat. No.: B12134243
M. Wt: 414.9 g/mol
InChI Key: RXNZZGHMDZMJRB-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core substituted with a 4-chlorophenyl group at position 1 and a 1,2,4-triazole ring at position 3 via a sulfanyl (-S-) linker. The triazole ring is further modified with a 4-methoxyphenyl substituent.

Properties

Molecular Formula

C19H15ClN4O3S

Molecular Weight

414.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C19H15ClN4O3S/c1-27-14-8-2-11(3-9-14)17-21-19(23-22-17)28-15-10-16(25)24(18(15)26)13-6-4-12(20)5-7-13/h2-9,15H,10H2,1H3,(H,21,22,23)

InChI Key

RXNZZGHMDZMJRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactions . The specific reaction conditions and reagents used can vary, but common methods include the use of organic solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The target compound shares structural motifs with several derivatives documented in the literature. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name & Source Core Structure Key Substituents Molecular Formula Notable Features
Target Compound () Pyrrolidine-2,5-dione 1-(4-chlorophenyl), 3-(triazolylsulfanyl-4-methoxyphenyl) C19H15ClN4O3S Sulfanyl linker; methoxy enhances solubility, chloro may improve lipophilicity
3-[5-[(3-Chlorobenzyl)Sulfanyl]-4-(4-Ethoxyphenyl)-4H-Triazol-3-yl]Pyridine () Pyridine 4-ethoxyphenyl-triazolylsulfanyl, 3-chlorobenzyl C22H20ClN5OS Ethoxy group (larger alkoxy), pyridine core; potential for varied bioavailability
1-(5-Chloro-2-Methoxyphenyl)-3-[4-(2-Fluorophenyl)Sulfonylpiperazin-1-yl]Pyrrolidine-2,5-dione () Pyrrolidine-2,5-dione 5-chloro-2-methoxyphenyl, sulfonylpiperazinyl-fluorophenyl C22H20ClFN3O5S Sulfonyl (-SO2-) linker; fluorophenyl and piperazinyl groups may affect target binding
Benzyl-Substituted Pyrrolidine-2,5-dione () Pyrrolidine-2,5-dione Benzyl, 4-chlorophenylsulfanyl, trifluoromethylpyridinylpiperazinyl C27H23Cl2F3N4O2S Trifluoromethyl and piperazinyl groups; increased molecular complexity and potential CNS activity

Key Observations

Core Structure Variations :

  • The target compound and –8 derivatives retain the pyrrolidine-2,5-dione core, which is associated with conformational rigidity and hydrogen-bonding capacity. In contrast, the pyridine core in may enhance aromatic interactions but reduce polarity .

Substituent Effects: Sulfanyl vs. Methoxy vs. Ethoxy: The 4-methoxyphenyl group (target) has a smaller alkoxy substituent than the 4-ethoxyphenyl group (), which could influence steric hindrance and solubility . Halogen Effects: The 4-chlorophenyl group (target) and 3-chlorobenzyl group () may enhance lipophilicity, whereas the fluorophenyl group () introduces stronger electron-withdrawing effects .

Piperazinyl and trifluoromethyl groups () are common in CNS-active compounds, hinting at possible neuropharmacological applications for analogs with similar substitutions .

Research Findings and Limitations

  • Activity Gaps: None of the evidence directly addresses the target compound’s biological or pesticidal activity. Comparisons rely on structural extrapolation from analogs.

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